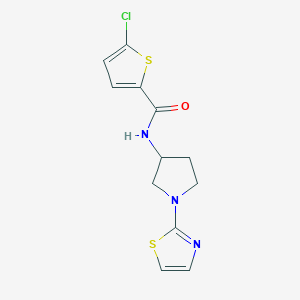

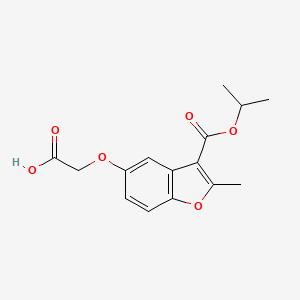

2-((3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

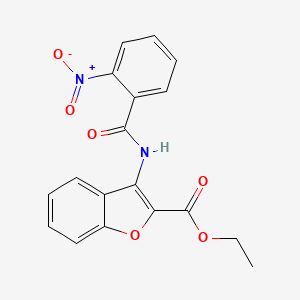

The compound “2-((3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid” is a complex organic molecule that contains several functional groups. It includes a benzofuran ring, an isopropoxycarbonyl group, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzofuran ring system, the isopropoxycarbonyl group, and the carboxylic acid group would all contribute to the overall structure .Chemical Reactions Analysis

Carboxylic acids, such as the one present in this compound, can undergo a variety of reactions, including nucleophilic acyl substitution and decarboxylation . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Carboxylic acids typically have high boiling points and are polar, which makes them miscible with water .Scientific Research Applications

Food Industry Applications

Acetic acid derivatives, including the compound , have a wide range of applications in the food industry. They can serve as acidulants, providing a characteristic flavor profile to food products. Moreover, they are used for microbial decontamination of meat and as mild descaling agents. Innovations in food preservation and flavor enhancement often leverage the antimicrobial properties of these compounds, sometimes even as edible food coating agents .

Organic Synthesis

In the realm of organic synthesis, carboxylic acid derivatives play a crucial role. They are involved in reactions such as substitution, elimination, and coupling. The compound “2-((3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid” can be utilized in the synthesis of complex organic molecules, potentially serving as an intermediate or a reagent due to its reactive functional groups .

Nanotechnology

Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. The subject compound could be employed to modify the surface of nanoparticles, enhancing their compatibility with various mediums, which is essential for creating functional nanomaterials .

Polymer Industry

In polymer science, carboxylic acid derivatives are used as monomers, additives, or catalysts. They contribute to the stabilization of polymer conduction and improve the material properties of polymers. The compound may find applications in the development of new polymeric materials with enhanced features .

Pharmaceutical Applications

The pharmaceutical industry often utilizes carboxylic acid derivatives for their medicinal properties. They can be part of drug formulations, serve as active pharmaceutical ingredients, or be used in drug synthesis. The specific applications of “2-((3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid” in pharmaceuticals would depend on its bioactivity profile and compatibility with other drug compounds .

Textile and Paints

Acetic acid derivatives are also used in the textile and paint industries. They can act as dye fixatives, pH adjusters, or as part of the chemical processes involved in textile production. In paints, they may function as a binder or a solvent, influencing the paint’s viscosity and drying time .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound may also interact with palladium catalysts in these reactions.

Mode of Action

In suzuki–miyaura coupling reactions, the reaction involves the formation of a new carbon-carbon bond via the transmetalation of an organoboron reagent to a palladium catalyst .

Biochemical Pathways

Similar compounds have been involved in the suzuki–miyaura coupling reactions , which is a key process in organic synthesis.

Pharmacokinetics

Similar compounds such as 2-methoxyacetic acid are known to form via the rapid oxidation of 2-methoxyethanol (methyl glycol) via alcohol dehydrogenases .

Result of Action

The suzuki–miyaura coupling reactions, in which similar compounds are involved, result in the formation of new carbon-carbon bonds .

Action Environment

The suzuki–miyaura coupling reactions, which similar compounds participate in, are known for their mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

2-[(2-methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl)oxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-8(2)20-15(18)14-9(3)21-12-5-4-10(6-11(12)14)19-7-13(16)17/h4-6,8H,7H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGFDNOGKMHRLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)O)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2975363.png)

![(2-Ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2975365.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2975371.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2975374.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2975376.png)